molecular formula C10H10N2 B1271853 3-(p-Tolyl)-1H-pyrazole CAS No. 59843-75-3

3-(p-Tolyl)-1H-pyrazole

Cat. No.: B1271853
CAS No.: 59843-75-3
M. Wt: 158.2 g/mol
InChI Key: VOMXXXBTALQTAK-UHFFFAOYSA-N
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Description

3-(p-Tolyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Pyrazole derivatives are known to bind with high affinity to multiple receptors , which suggests that 3-(p-Tolyl)-1H-pyrazole may also interact with various biological targets.

Mode of Action

It’s known that pyrazole derivatives exhibit a wide range of biological activities . For instance, some pyrazole derivatives have been reported to show potent cytotoxicity against various cancer cell lines . This suggests that this compound might interact with its targets, leading to changes at the molecular and cellular level.

Biochemical Pathways

Given the broad biological activities of pyrazole derivatives , it’s plausible that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Some pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines , suggesting that this compound might also exert similar effects.

Properties

IUPAC Name

5-(4-methylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMXXXBTALQTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369333
Record name 5-(4-Methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59843-75-3
Record name 5-(4-Methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches for 5-p-Tolyl-1H-pyrazole derivatives?

A1: The provided research articles highlight two main synthetic approaches:

  • Reaction of N-monosubstituted hydrazones with nitroolefins: This method allows for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles, with 5-p-Tolyl-1H-pyrazole being a potential product depending on the starting materials used. []
  • Formation of pyrazole-chalcones via Claisen-Schmidt condensation: This approach utilizes 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde as a starting material, reacting it with acetophenone to yield novel pyrazole-chalcone derivatives. []

Q2: What are the structural features of 5-p-Tolyl-1H-pyrazole derivatives revealed by X-ray crystallography?

A2: Crystallographic studies of 5-p-Tolyl-1H-pyrazole derivatives reveal key structural information:

  • Dihedral angles: In various derivatives, the pyrazole ring exhibits specific dihedral angles with the attached phenyl and tolyl rings, influencing the overall molecular conformation. For instance, in ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate, these angles are 12.93° and 69.38°, respectively. []
  • Intermolecular interactions: Compounds like the novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde display hydrogen bonding (C–H···O) and π-π interactions, contributing to the crystal packing and potentially influencing physicochemical properties. []

Q3: Have any biological activities been reported for 5-p-Tolyl-1H-pyrazole derivatives?

A3: Yes, several studies suggest potential applications for these compounds:

  • Antimicrobial activity: Pyrazole-containing 2,4-disubstituted oxazol-5-ones, which can incorporate the 5-p-Tolyl-1H-pyrazole moiety, have shown promising in vitro antibacterial and antifungal activities. Notably, compounds with electron-withdrawing groups exhibited enhanced potency. []
  • Antimalarial potential: Although less potent than the reference drug chloroquine phosphate, certain thienyl and phenyl pyrazoline derivatives incorporating the 5-p-Tolyl-1H-pyrazole core showed moderate antimalarial activity against Plasmodium berghei in mice. []

Q4: How does the structure of 5-p-Tolyl-1H-pyrazole derivatives influence their metabolic stability?

A4: Research on [18F]-labeled celecoxib derivatives, structurally related to 5-p-Tolyl-1H-pyrazole, provides insights into metabolic stability:

  • Deuteration effect: Replacing hydrogen with deuterium in the fluoromethyl side chain ([D2,18F]5a) led to increased metabolic stability in vivo compared to the non-deuterated counterpart ([18F]5a). This suggests that deuteration could be a viable strategy to improve the pharmacokinetic profile of similar compounds. []
  • Side chain modification: Replacing the fluoromethyl group with a fluoroethyl group ([18F]5b) resulted in decreased bone accumulation of 18F-activity compared to the shorter side chain analogs, highlighting the impact of structural modifications on biodistribution. []

Q5: What analytical techniques are commonly employed to study 5-p-Tolyl-1H-pyrazole derivatives?

A5: A range of analytical methods are used for characterization and quantification:

  • Spectroscopic techniques: FTIR, 1H NMR, and mass spectrometry are routinely used to confirm the structure and purity of synthesized compounds. [, , ]
  • Chromatographic methods: UPLC-MS/MS proves valuable for identifying and characterizing metabolites generated from in vitro and in vivo studies. []
  • Elemental microanalysis: This technique verifies the elemental composition of the synthesized compounds, ensuring their purity and correct structure. []

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